

"application of 2D NMR techniques for assigning steroid signals"

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Application of 2D NMR Techniques for Assigning Steroid Signals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules, including steroids. The intricate and often overlapping signals in one-dimensional (1D) ^1H NMR spectra of steroids necessitate the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. This document provides detailed application notes and experimental protocols for the most common 2D NMR experiments used in the characterization of steroids: COSY, HSQC, HMBC, and NOESY. These techniques provide information on proton-proton couplings, direct carbon-proton correlations, long-range carbon-proton correlations, and through-space proton-proton interactions, respectively, which are crucial for the complete assignment of the steroid skeleton.

Key 2D NMR Techniques for Steroid Analysis

The structural analysis of steroids by 2D NMR is a well-established process that has become a routine task of moderate complexity.^[1] The combination of various homo- and heteronuclear

correlation techniques provides a comprehensive dataset for full structure elucidation.[1]

- COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J)-coupled, typically through two or three bonds.[2] In a steroid, this is invaluable for tracing out coupled spin systems within the individual rings and the side chain.
- HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms.[3] It is a highly sensitive technique that allows for the unambiguous assignment of protons to their corresponding carbons.[4]
- HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[5] HMBC is critical for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This homonuclear experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[6] NOESY is essential for determining the stereochemistry of steroids by revealing through-space proximities between protons.

Data Presentation: ^1H and ^{13}C NMR Signal Assignments for Common Steroids

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for three common steroids: testosterone, cholesterol, and progesterone. These values can serve as a reference for researchers working on similar steroid structures.

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for Testosterone[7]

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity, J (Hz)
1	35.8	2.45 (α), 1.25 (β)	m
2	33.9	1.98 (α), 1.68 (β)	m
3	199.5	-	-
4	123.9	5.73	s
5	170.9	-	-
6	32.8	2.35 (α), 2.25 (β)	m
7	31.6	1.65 (α), 1.15 (β)	m
8	35.1	1.55	m
9	54.1	0.95	m
10	38.7	-	-
11	20.8	1.50 (α), 1.40 (β)	m
12	36.5	1.75 (α), 1.05 (β)	m
13	42.9	-	-
14	50.6	1.10	m
15	23.4	1.85 (α), 1.45 (β)	m
16	30.5	2.05 (α), 1.55 (β)	m
17	81.5	3.65	t, 8.4
18	11.0	0.80	s
19	17.4	1.20	s

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Cholesterol[\[8\]](#)[\[9\]](#)[\[10\]](#)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)
1	37.3	1.05, 1.85
2	31.7	1.50, 1.85
3	71.8	3.53
4	42.3	2.25, 2.35
5	140.8	-
6	121.7	5.35
7	31.9	1.95, 2.00
8	31.9	1.50
9	50.2	0.92
10	36.5	-
11	21.1	1.50
12	39.8	1.10, 1.85
13	42.3	-
14	56.8	1.05
15	24.3	1.15, 1.85
16	28.2	1.20, 1.55
17	56.2	1.10
18	11.9	0.68
19	19.4	1.01
20	35.8	1.35
21	18.7	0.92
22	36.2	1.15, 1.65
23	23.9	1.05, 1.35

24	39.5	1.10, 1.25
25	28.0	1.30
26	22.6	0.86
27	22.8	0.87

Table 3: ^1H and ^{13}C NMR Chemical Shift Assignments for Progesterone[\[11\]](#)[\[12\]](#)[\[13\]](#)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)
1	35.7	1.22, 2.44
2	33.9	1.70, 2.00
3	199.5	-
4	123.9	5.73
5	171.0	-
6	32.8	2.26, 2.35
7	31.9	1.15, 1.65
8	35.6	1.55
9	53.9	0.95
10	38.6	-
11	20.8	1.40, 1.50
12	38.7	1.05, 1.75
13	44.1	-
14	56.0	1.10
15	24.5	1.45, 1.85
16	23.0	1.55, 2.05
17	63.5	2.55
18	13.3	0.67
19	17.4	1.19
20	209.4	-
21	31.4	2.13

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[\[14\]](#)

- **Sample Purity:** Ensure the steroid sample is of high purity to avoid interference from impurities.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the steroid. Chloroform-d (CDCl_3) is a common choice for steroids.
- **Concentration:** For ^1H detected experiments (COSY, HSQC, HMBC, NOESY), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules like steroids.[\[15\]](#)
- **Filtration:** Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[\[16\]](#)
- **NMR Tube:** Use a clean, high-quality 5 mm NMR tube.[\[17\]](#)

COSY (Correlation Spectroscopy) Protocol

The COSY experiment is one of the simplest and most widely used 2D NMR experiments for establishing proton-proton coupling networks.[\[18\]](#)

- **Acquire a 1D ^1H Spectrum:** Obtain a standard 1D ^1H spectrum to determine the spectral width and transmitter offset.
- **Load COSY Pulse Program:** Select a gradient-enhanced COSY pulse sequence (e.g., 'cosygpcqf' on Bruker instruments).
- **Set Parameters:**
 - **Spectral Width (SW):** Set the spectral width in both dimensions to encompass all proton signals.
 - **Transmitter Offset (O1P):** Center the transmitter frequency in the middle of the proton spectrum.

- Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient for a moderately concentrated sample.
- Number of Increments (TD in F1): Use 256 to 512 increments for adequate resolution in the indirect dimension.
- Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
- Acquisition and Processing: Acquire the 2D data. After acquisition, perform a Fourier transform in both dimensions (F2 and F1). The resulting spectrum should be symmetrized.

HSQC (Heteronuclear Single Quantum Coherence) Protocol

The HSQC experiment is a sensitive method to determine one-bond ^1H - ^{13}C correlations.^{[4][19]}

- Acquire 1D ^1H and ^{13}C Spectra: Obtain 1D spectra to determine the spectral widths and offsets for both nuclei.
- Load HSQC Pulse Program: Select a phase-sensitive gradient-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
- Set Parameters:
 - ^1H Dimension (F2): Set the spectral width and transmitter offset based on the 1D ^1H spectrum.
 - ^{13}C Dimension (F1): Set the spectral width to cover the range of protonated carbons (typically 0-160 ppm for steroids). Set the transmitter offset to the center of this range.
 - Number of Scans (NS): 2 to 16 scans per increment are common.
 - Number of Increments (TD in F1): 128 to 256 increments are usually sufficient.
 - One-Bond Coupling Constant ($^1J_{\text{CH}}$): Set to an average value of 145 Hz.
 - Relaxation Delay (D1): 1-2 seconds.

- Acquisition and Processing: Acquire and process the data using Fourier transformation in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol

The HMBC experiment is crucial for identifying long-range ^1H - ^{13}C correlations, which helps in connecting different molecular fragments.[\[20\]](#)[\[21\]](#)

- Acquire 1D ^1H and ^{13}C Spectra: Determine the spectral parameters as for HSQC.
- Load HMBC Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., 'hmbcgp1pndqf' on Bruker instruments).
- Set Parameters:
 - ^1H Dimension (F2): Set parameters as in HSQC.
 - ^{13}C Dimension (F1): The spectral width should be larger than for HSQC to include quaternary carbons (e.g., 0-220 ppm).
 - Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans (8 to 64) per increment may be necessary.
 - Number of Increments (TD in F1): 256 to 512 increments are recommended.
 - Long-Range Coupling Constant (^nJCH): Optimized for a range of couplings, typically set to 8 Hz.
 - Relaxation Delay (D1): 1.5-2.5 seconds.
- Acquisition and Processing: Acquire and process the data. HMBC spectra are often processed in magnitude mode.

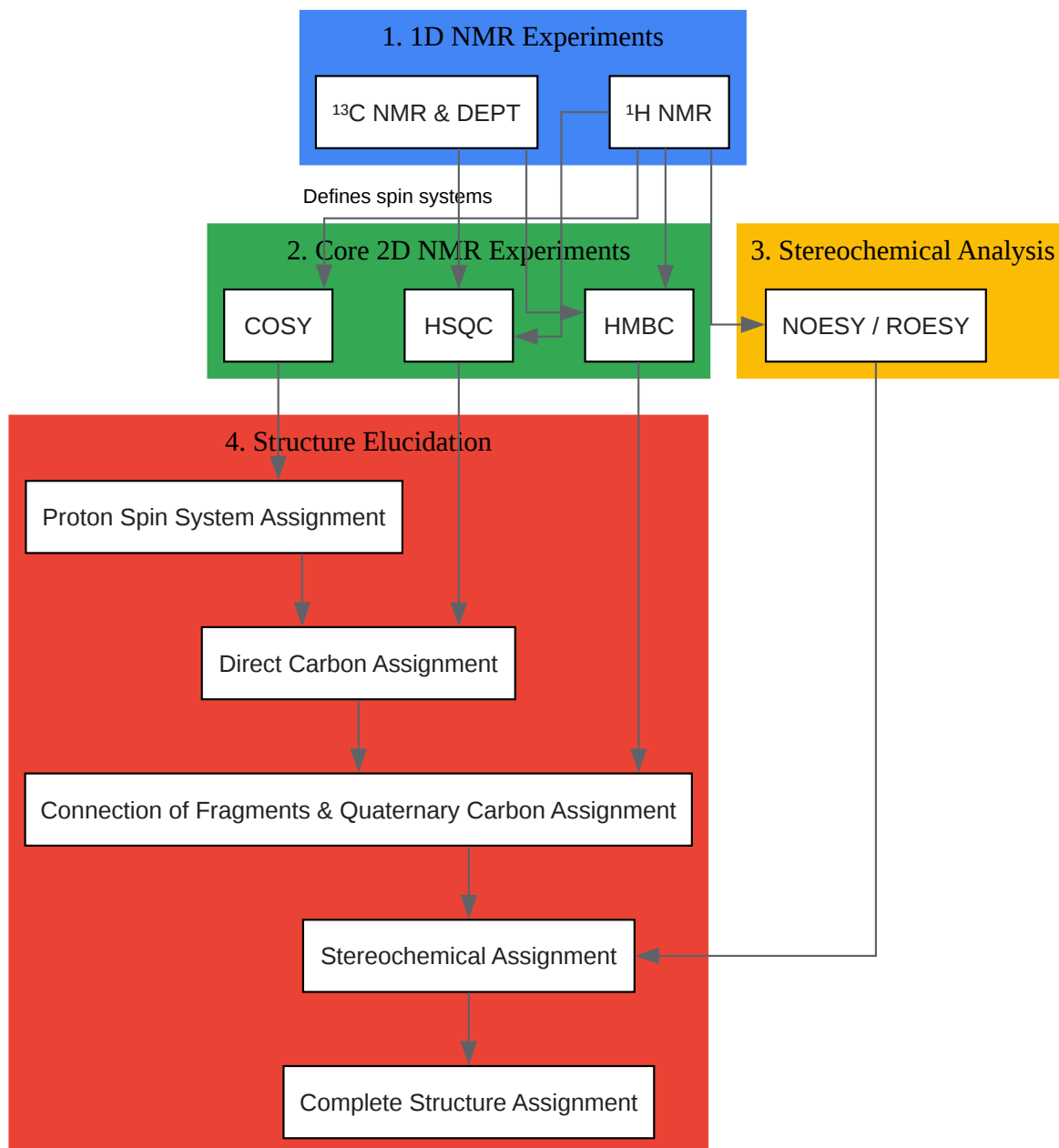
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol

The NOESY experiment provides information about the spatial proximity of protons, which is essential for stereochemical assignments.[\[22\]](#)[\[23\]](#)

- Acquire a 1D ^1H Spectrum: Determine the spectral parameters.
- Load NOESY Pulse Program: Select a phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., 'noesygpqh' on Bruker instruments).
- Set Parameters:
 - Spectral Width and Transmitter Offset: Set as for COSY.
 - Number of Scans (NS): 8 to 16 scans per increment.
 - Number of Increments (TD in F1): 256 to 512 increments.
 - Mixing Time (D8 or mix): This is a crucial parameter. For small molecules like steroids, a mixing time of 0.5 to 1.0 seconds is a good starting point.[\[24\]](#)
 - Relaxation Delay (D1): 1-2 seconds.
- Acquisition and Processing: Acquire and process the data similarly to a COSY experiment.

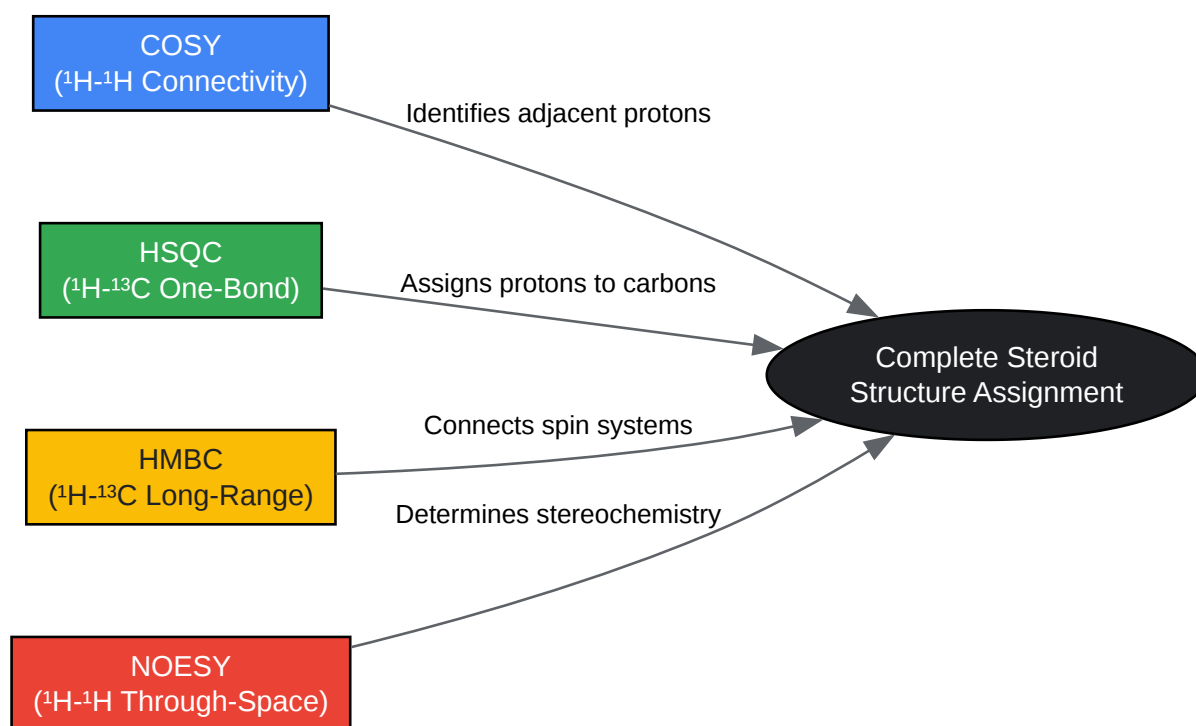
Visualization of Experimental Workflows

The following diagrams illustrate the logical workflow for assigning steroid signals using 2D NMR techniques.



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Caption: Workflow for Steroid Signal Assignment using 2D NMR.



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Caption: Integration of 2D NMR Data for Structure Elucidation.

Conclusion

The application of a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provides a powerful and systematic approach for the complete and unambiguous assignment of ^1H and ^{13}C NMR signals in steroids. By following the detailed protocols and data interpretation workflows outlined in these application notes, researchers, scientists, and drug development professionals can confidently elucidate the complex structures of novel and known steroid compounds, which is a critical step in pharmaceutical research and development.

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